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molecular formula C10H12O2 B3021601 4-(Cyclopropylmethoxy)phenol CAS No. 63659-24-5

4-(Cyclopropylmethoxy)phenol

Cat. No. B3021601
M. Wt: 164.2 g/mol
InChI Key: QEFZFASAZLTLEU-UHFFFAOYSA-N
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Patent
US04634713

Procedure details

A mixture of 11.0 g of hydroquinone, 80 ml of isopropanol, 4.1 g of sodium hydroxide in 4.5 ml water, 9.9 g of cyclopropylmethyl chloride and 0.5 g of potassium iodide is stirred under reflux for 12 hours. The solvent is evaporated and the residue is extracted with ether. The ether extract is washed successively with water, sodium bicarbonate solution, dilute sodium bisulfite solution, water and sodium chloride solution and dried. The crude product obtained after evaporation of solvent is purified by preparative chromatography on silica gel, using first toluene and then toluene-ethyl acetate (90:5 to 85:15) as eluent to yield p-(cyclopropylmethoxy)-phenol, m.p. 49°-52°.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[OH-].[Na+].[CH:11]1([CH2:14]Cl)[CH2:13][CH2:12]1.[I-].[K+]>O.C(O)(C)C>[CH:11]1([CH2:14][O:2][C:1]2[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=2)[CH2:13][CH2:12]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
4.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.9 g
Type
reactant
Smiles
C1(CC1)CCl
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed successively with water, sodium bicarbonate solution, dilute sodium bisulfite solution, water and sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of solvent
CUSTOM
Type
CUSTOM
Details
is purified by preparative chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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